molecular formula C14H11NO5 B6397731 2-(3-Hydroxymethylphenyl)-4-nitrobenzoic acid CAS No. 1261923-66-3

2-(3-Hydroxymethylphenyl)-4-nitrobenzoic acid

Cat. No.: B6397731
CAS No.: 1261923-66-3
M. Wt: 273.24 g/mol
InChI Key: SMDAHQNRNNKQBM-UHFFFAOYSA-N
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Description

2-(3-Hydroxymethylphenyl)-4-nitrobenzoic acid is an organic compound characterized by the presence of both a hydroxymethyl group and a nitro group attached to a benzene ring

Properties

IUPAC Name

2-[3-(hydroxymethyl)phenyl]-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c16-8-9-2-1-3-10(6-9)13-7-11(15(19)20)4-5-12(13)14(17)18/h1-7,16H,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDAHQNRNNKQBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80689094
Record name 3'-(Hydroxymethyl)-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261923-66-3
Record name 3'-(Hydroxymethyl)-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the nitration of 3-methylbenzoic acid to form 3-nitrobenzoic acid, which is then subjected to a hydroxymethylation reaction using formaldehyde and a suitable catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group acts as a deactivating group, directing incoming substituents to the meta position relative to itself.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as halogens or sulfonic acids in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 2-(3-Carboxyphenyl)-4-nitrobenzoic acid.

    Reduction: 2-(3-Hydroxymethylphenyl)-4-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(3-Hydroxymethylphenyl)-4-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxymethylphenyl)-4-nitrobenzoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

    2-(3-Hydroxymethylphenyl)-4-aminobenzoic acid: Similar structure but with an amino group instead of a nitro group.

    3-Hydroxymethylbenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Nitrobenzoic acid: Lacks the hydroxymethyl group, limiting its applications in hydroxymethylation reactions.

Uniqueness: 2-(3-Hydroxymethylphenyl)-4-nitrobenzoic acid is unique due to the presence of both a hydroxymethyl group and a nitro group on the benzene ring. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.

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